molecular formula C29H34BF3N2O4 B13914907 N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine

N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13914907
M. Wt: 542.4 g/mol
InChI Key: XVRRYDXKLXVAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with a unique structure that includes methoxyphenyl groups, a dioxaborolane ring, and a trifluoromethyl group

Preparation Methods

The synthesis of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps. The synthetic route often starts with the preparation of the pyridine core, followed by the introduction of the trifluoromethyl group and the dioxaborolane ring. The methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions usually require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The methoxyphenyl groups and the dioxaborolane ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine lies in its combination of functional groups, which provide distinct chemical and biological properties.

Properties

Molecular Formula

C29H34BF3N2O4

Molecular Weight

542.4 g/mol

IUPAC Name

N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C29H34BF3N2O4/c1-19-26(29(31,32)33)24(30-38-27(2,3)28(4,5)39-30)16-25(34-19)35(17-20-8-12-22(36-6)13-9-20)18-21-10-14-23(37-7)15-11-21/h8-16H,17-18H2,1-7H3

InChI Key

XVRRYDXKLXVAKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C(F)(F)F)C)N(CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.